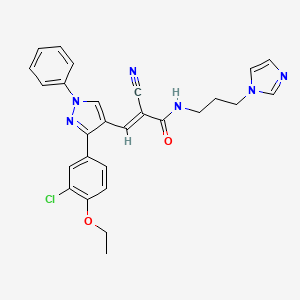
C27H25ClN6O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C27H25ClN6O2 Cetirizine . Cetirizine is a second-generation antihistamine commonly used to treat allergic rhinitis, dermatitis, and urticaria (hives). It works by blocking histamine H1 receptors, which helps alleviate symptoms such as itching and redness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetirizine can be synthesized through a multi-step process involving the reaction of various intermediates. One common method involves the reaction of 4-chlorobenzhydryl chloride with piperazine, followed by the reaction with ethyl chloroacetate to form the intermediate. This intermediate is then hydrolyzed to produce cetirizine .
Industrial Production Methods
Industrial production of cetirizine typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Cetirizine undergoes various chemical reactions, including:
Oxidation: Cetirizine can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert cetirizine into its reduced forms.
Substitution: Cetirizine can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized cetirizine derivatives, while substitution reactions can yield various substituted cetirizine compounds .
Scientific Research Applications
Cetirizine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.
Medicine: Widely used in clinical research for the treatment of allergies and related conditions.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
Mechanism of Action
Cetirizine exerts its effects by selectively blocking histamine H1 receptors, which are involved in mediating allergic responses. By inhibiting these receptors, cetirizine reduces symptoms such as itching, redness, and swelling. The molecular targets include histamine receptors on various cells, and the pathways involved are primarily related to the immune response .
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties but greater affinity for the H1 receptor.
Fexofenadine: Another second-generation antihistamine with less sedative effects compared to cetirizine.
Loratadine: A second-generation antihistamine that is less likely to cause drowsiness.
Uniqueness
Cetirizine is unique in its balance of efficacy and safety. It provides effective relief from allergic symptoms with a lower risk of sedation compared to first-generation antihistamines. Its selective action on peripheral H1 receptors makes it a preferred choice for many patients .
Properties
Molecular Formula |
C27H25ClN6O2 |
|---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
(E)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide |
InChI |
InChI=1S/C27H25ClN6O2/c1-2-36-25-10-9-20(16-24(25)28)26-22(18-34(32-26)23-7-4-3-5-8-23)15-21(17-29)27(35)31-11-6-13-33-14-12-30-19-33/h3-5,7-10,12,14-16,18-19H,2,6,11,13H2,1H3,(H,31,35)/b21-15+ |
InChI Key |
QOHNGIHVLBFZIP-RCCKNPSSSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


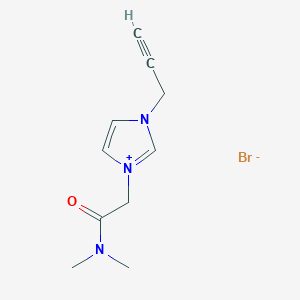

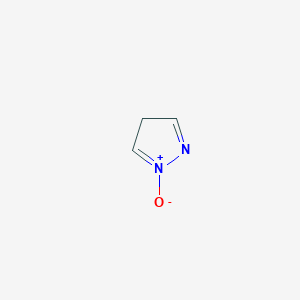
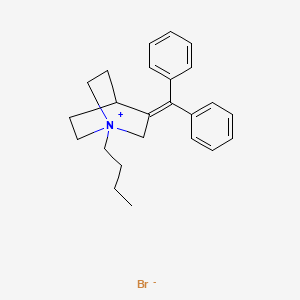
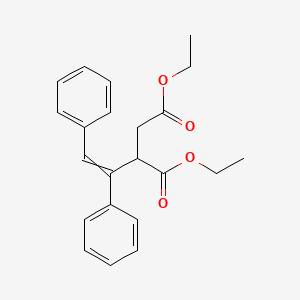
![2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid](/img/structure/B12638748.png)
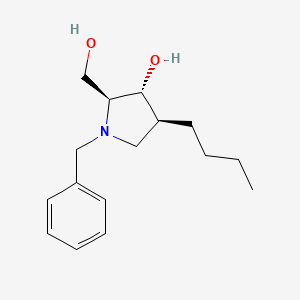

![7-Isoquinolinecarboxamide, 2-[3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638758.png)

![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
![3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12638778.png)
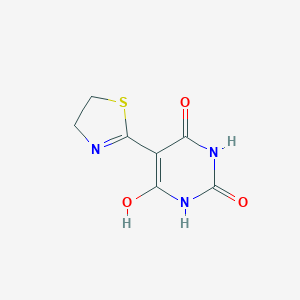
![N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine](/img/structure/B12638781.png)
